4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . Another method involves the synthesis of fluoropyridines, which are often used in the production of hybrid or multimodal structures containing covalently linked residues of two or more pharmacophore subunits .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Radiolabeled Derivatives : Synthesis of F-18 substituted pyridines (such as fluoropyridines) is of interest for positron emission tomography (PET) imaging. Incorporating fluorine-18 into the benzamide scaffold could lead to promising imaging agents for cancer diagnosis and monitoring .
Agricultural Chemistry
- Pesticide Development : Fluorine-containing substituents are valuable in agrochemicals. By introducing fluorine atoms into lead structures, researchers aim to enhance the properties of pesticides. The compound’s unique fluorinated moiety could contribute to novel pesticide designs .
Materials Science and Polymers
- Furan Platform Chemicals : The furan platform chemicals (FPCs) derived from biomass include furfural and 5-hydroxymethylfurfural. While not directly related to our compound, understanding FPCs can provide insights into sustainable materials and polymers .
Organic Synthesis
- Furoic Acid Production : The Cannizzaro reaction of furfural yields furoic acid (FuA). FuA serves as an intermediate in the synthesis of medicines and perfumes. Investigating similar transformations involving our compound could reveal new synthetic routes .
Radiotherapy and Imaging
- Fluorine-18 Labeling : Researchers have explored the use of fluorine-18 (F-18) in radiolabeling. Incorporating F-18 into the benzamide ring could lead to PET tracers for imaging applications, including cancer detection .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells.
Result of Action
The inhibition of the SDH enzyme by the compound leads to a disruption in energy production within cells. This can have various molecular and cellular effects, depending on the specific type of cells and the overall physiological context. In some cases, such as in certain fungi, this can lead to effective antifungal activity .
properties
IUPAC Name |
4-fluoro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXBIMKMDOEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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